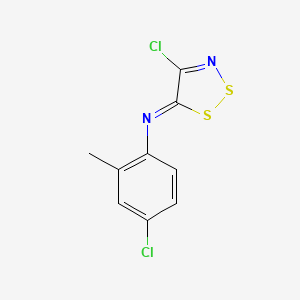
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide” is a complex organic compound. It contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) and a benzamide group (a benzene ring attached to an amide group).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the benzamide and methylsulfonyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would be largely determined by the thiazole and benzamide groups. These groups are likely to contribute to the overall polarity of the molecule and may influence its reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, amides (like the benzamide group in this molecule) are typically quite reactive and can undergo a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound (such as melting point, boiling point, solubility, etc.) are determined by its molecular structure. Without specific data, these properties can’t be accurately predicted for this compound.Applications De Recherche Scientifique
Anticancer Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide and its derivatives have shown significant promise in the field of oncology. A study by Ravinaik et al. (2021) reports the synthesis and evaluation of a series of substituted benzamides, revealing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, Yılmaz et al. (2015) synthesized derivatives of indapamide, including a compound that demonstrated significant proapoptotic activity against melanoma cell lines, indicating its potential as an anticancer agent (Yılmaz et al., 2015).
Antimicrobial and Antifungal Effects
Research by Chawla (2016) on thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide, has highlighted their antimicrobial and antifungal properties. These derivatives were found to be particularly effective against gram-positive and gram-negative species, as well as antifungal species like Candida albicans and Aspergillus niger (Chawla, 2016).
Electrophysiological Activity
A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides, which are structurally related to the compound , revealed their potential in cardiac electrophysiology. These compounds exhibited potency in an in vitro Purkinje fiber assay, indicating their potential use in treating cardiac arrhythmias (Morgan et al., 1990).
Gelation Behavior
Yadav and Ballabh (2020) studied N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, finding that certain derivatives exhibited gelation towards ethanol/water and methanol/water mixtures. This research elucidates the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).
Anticonvulsant Activity
Lambert et al. (1995) synthesized derivatives of ameltolide, including 4-amino-N-(2,6-dimethylphenyl)benzamide, which showed promising results in several anticonvulsant models. These compounds were superior to phenytoin in the maximal electroshock seizure test, indicating their potential in treating seizures (Lambert et al., 1995).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information, it’s impossible to provide an accurate safety profile for this compound.
Orientations Futures
Future research on this compound would likely involve determining its physical and chemical properties, exploring its reactivity, and potentially investigating its biological activity.
Propriétés
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-4-9-16(13(2)10-12)17-11-25-19(20-17)21-18(22)14-5-7-15(8-6-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISGIXICBHUWMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

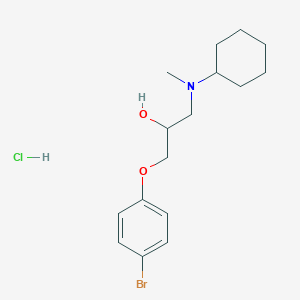
![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)
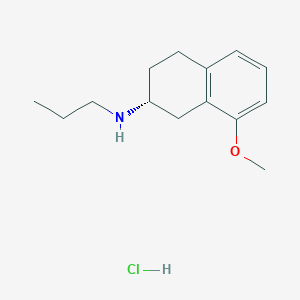
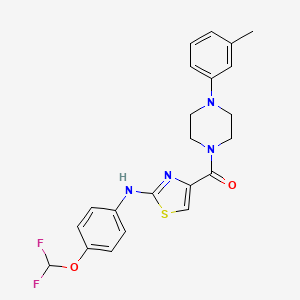
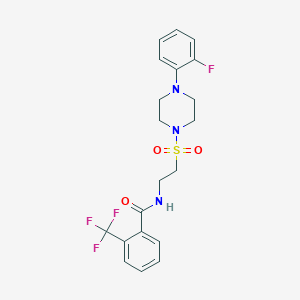
![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)
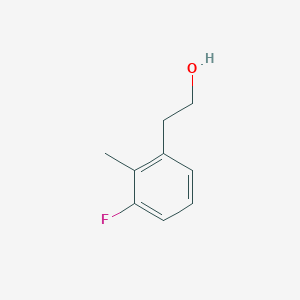

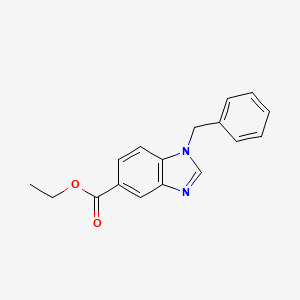
![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)
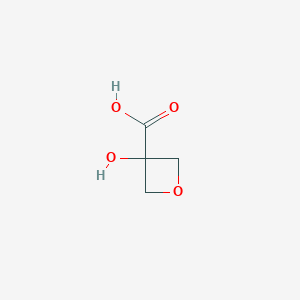
![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
